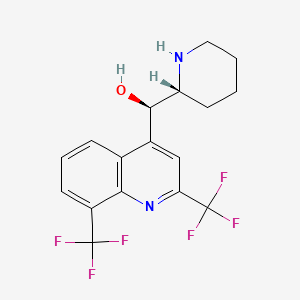

(-)-Threo-Mefloquine

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action. Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine. The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered. |

|---|---|

CAS No. |

51744-84-4 |

Molecular Formula |

C17H16F6N2O |

Molecular Weight |

378.31 g/mol |

IUPAC Name |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1 |

InChI Key |

XEEQGYMUWCZPDN-IUODEOHRSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

boiling_point |

415.7±40.0 °C |

density |

Crystal density: 1.432 g/cu cm |

melting_point |

250-254 174-176 °C |

Other CAS No. |

53230-10-7 |

Pictograms |

Irritant |

shelf_life |

Stable under recommended storage conditions. /Mefloquine hydrochloride/ |

solubility |

In water, 6.212 mg/L at 25 °C (est) |

Synonyms |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

vapor_pressure |

3.74X10-9 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Threo-Mefloquine discovery and synthesis history

The following technical guide details the discovery, stereochemical definition, and synthetic history of (-)-Threo-Mefloquine , a specific stereoisomer of the antimalarial drug mefloquine.

Discovery, Synthesis, and Stereochemical Divergence

Executive Summary

This compound (Absolute Configuration: 11S, 12S ) is one of the four stereoisomers of the antimalarial agent mefloquine. While the commercial drug Lariam® is formulated as the racemic mixture of the erythro isomers ((

The Historical Imperative: WRAIR and WR 142,490

The discovery of mefloquine traces back to the Walter Reed Army Institute of Research (WRAIR) Malaria Drug Discovery Program initiated in 1963 during the Vietnam War.

-

The Challenge: The emergence of chloroquine-resistant Plasmodium falciparum.

-

The Candidate: Compound WR 142,490 (Mefloquine) was selected from over 250,000 screened compounds.

-

The Stereochemical Decision: The original synthesis produced a mixture of amino-alcohols. Early Structure-Activity Relationship (SAR) studies indicated that the erythro racemate was significantly more potent against P. falciparum than the threo racemate. Consequently, the commercial development focused exclusively on the erythro series, leaving the threo forms (WR 177,601) as "impurities" to be minimized.

It was not until later investigations into the neurotoxicity of mefloquine (dizziness, anxiety, psychosis) that the specific pharmacological profiles of the individual isomers, including (-)-threo, were rigorously scrutinized.

The Stereochemical Conundrum

Mefloquine possesses two chiral centers at positions C-11 and C-2' (piperidine ring), creating four potential stereoisomers.

| Isomer | Configuration (C11, C2') | Status |

| (+)-Erythro | (11R, 12S) | Active component (High Potency) |

| (-)-Erythro | (11S, 12R) | Active component (High Potency, Higher Toxicity) |

| (+)-Threo | (11R, 12R) | Minor isomer (Lower Potency) |

| (-)-Threo | (11S, 12S) | Target of this Guide (Lower Potency, Distinct Toxicity) |

Note: Numbering of chiral centers may vary by nomenclature system (e.g., C11/C12 vs C11/C2'). This guide uses the standard C11/C12 notation for the alcohol and piperidine bridge.

Visualization: Stereochemical Relationships

Caption: Stereochemical divergence of Mefloquine synthesis. The (-)-Threo isomer (highlighted yellow) is a specific enantiomer of the minor diastereomeric pair.

Synthetic Evolution: Accessing this compound

The synthesis of the specific (-)-threo enantiomer presents a challenge because the standard reduction of the mefloquine ketone precursor overwhelmingly favors the erythro configuration (via Felkin-Anh control). Accessing the threo form requires either non-standard reduction conditions , inversion of the erythro alcohol , or de novo asymmetric synthesis .

Method A: The "Chiral Aldehyde" Condensation (De Novo Asymmetric)

This is the most reliable modern method for generating specific enantiomers without the loss associated with resolving racemates. It utilizes a lithiated quinoline species and a chiral piperidine aldehyde.

Protocol Overview:

-

Preparation of Quinoline Lithio-Species: Lithiation of 4-bromo-2,8-bis(trifluoromethyl)quinoline.[1]

-

Condensation: Reaction with (S)-N-protected-piperidine-2-carboxaldehyde.

-

Deprotection & Separation: Removal of the protecting group and chromatographic separation of the resulting diastereomers.

Detailed Protocol:

| Step | Reagents | Conditions | Mechanism |

| 1. Lithiation | 4-Bromo-2,8-bis(trifluoromethyl)quinoline, n-BuLi | THF, -78°C, 30 min | Halogen-Lithium Exchange generating the nucleophilic aryl lithium. |

| 2. Coupling | (S)-N-Boc-piperidine-2-carboxaldehyde | THF, -78°C to RT, 2h | Nucleophilic addition to the chiral aldehyde. Creates mixture of (S,S) and (R,S) diastereomers. |

| 3.[2][3] Quench | Saturated NH4Cl | 0°C | Protonation of the alkoxide. |

| 4. Deprotection | TFA or HCl/Dioxane | 0°C to RT, 1h | Removal of Boc protecting group. |

| 5. Isolation | Silica Gel Chromatography | Hexanes/EtOAc | Separation of the (-)-Threo (11S, 12S) from the erythro diastereomer. |

Self-Validating Check:

-

TLC Monitoring: The threo and erythro isomers usually display distinct Rf values (Threo often more polar due to hydrogen bonding capability).

-

NMR Verification: The coupling constant

is diagnostic.

Method B: Mitsunobu Inversion (Theoretical/Challenging)

While logically sound, converting the abundant erythro isomer to threo via Mitsunobu inversion is synthetically difficult due to the steric hindrance of the bis-trifluoromethyl quinoline ring.

-

Concept: Erythro-OH + DEAD + PPh3 + Nucleophile (e.g., Benzoic Acid)

Inverted Ester -

Reality: Often fails or undergoes elimination. Successful inversion usually requires specific modified conditions (e.g., use of p-nitrobenzoic acid and high pressure or specific solvent systems).

Pharmacological & Toxicological Profile

The isolation of this compound has allowed researchers to map the "toxicity vs. efficacy" landscape of the drug.

Comparative Data Table:

| Feature | This compound | (+)-Erythro-Mefloquine (Drug) |

| Antimalarial IC50 | High (Less Potent) | Low (Highly Potent) |

| Adenosine A2A Binding | High Affinity | Moderate Affinity |

| Neurotoxicity (In Vitro) | Distinct apoptotic pathways | Cytotoxic at high concentrations |

| Half-Life | Shorter than erythro | Very Long (2-3 weeks) |

Key Insight: Research suggests that the threo isomers, while less effective against malaria, may possess a cleaner neurotoxicity profile in certain models (e.g., goldfish behavioral models), contradicting the early assumption that they were the primary cause of side effects. However, other studies implicate the (-)-enantiomers (both threo and erythro) in adenosine receptor blockade, which is linked to neuropsychiatric events.

References

-

Discovery & WRAIR Program

- Title: The suppression of Plasmodium falciparum and Plasmodium vivax parasitemias by mefloquine (WR 142,490).

- Source: Trenholme, G. M., et al. (1975). Science.

-

URL:[Link]

-

Resolution of Mefloquine

-

Synthesis & Absolute Configuration

-

Toxicological Comparison

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Mefloquine | C17H16F6N2O | CID 456309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Unexplored Therapeutic Landscape of (-)-Threo-Mefloquine: Beyond Malaria

The following technical guide provides an in-depth analysis of (-)-Threo-Mefloquine , distinguishing its specific biological activities from its enantiomer and the racemic mixture commonly used in antimalarial therapy.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Oncologists

Executive Summary: The Stereochemical Imperative

Mefloquine (Lariam®) is traditionally marketed as a racemic mixture of two threo enantiomers: (+)-(11S, 12R) and (-)-(11R, 12S) . While the racemate is effective against Plasmodium falciparum, its clinical utility is marred by severe neuropsychiatric side effects, including psychosis and anxiety.

Recent pharmacological dissection reveals a critical divergence:

-

(+)-Threo-Mefloquine: Highly potent agonist at 5-HT2A and 5-HT2C receptors (hallucinogenic/psychotomimetic driver).

-

This compound: A potent Adenosine A2A receptor antagonist with high Blood-Brain Barrier (BBB) penetrance and minimal serotonergic activity.

This guide focuses exclusively on the (-)-enantiomer , positioning it as a high-value scaffold for neuroprotection, oncology, and gap junction modulation, stripped of the "psychedelic" toxicity of the racemate.

Neuropharmacology: The Adenosine A2A Antagonist

Unlike the (+) enantiomer, which mimics LSD-like signaling via 5-HT2A, this compound exhibits a "cleaner" CNS profile characterized by specific Adenosine Receptor antagonism.

Mechanism of Action

The (-)-enantiomer binds with high affinity to the Adenosine A2A receptor (

-

Pathway: Blockade of A2A receptors in the striatum reduces the indirect pathway's inhibition of movement, offering potential in Parkinson’s Disease (similar to istradefylline).

-

Neuroprotection: A2A antagonism prevents glutamate-induced excitotoxicity and modulates neuroinflammation.

Blood-Brain Barrier (BBB) Kinetics

Contrary to the assumption that both enantiomers behave identically, rodent models demonstrate stereoselective transport.

-

This compound shows lower efflux clearance by P-glycoprotein (P-gp) compared to the (+) isomer, resulting in higher brain-to-plasma ratios in specific models.[1]

-

Implication: This enantiomer effectively reaches deep CNS targets (e.g., Connexin 36 in the inferior olive or A2A receptors in the striatum) at lower systemic doses than the racemate.

Gap Junction Modulation: Connexin 36/50 Blockade

Mefloquine is one of the few small molecules capable of blocking Connexin 36 (Cx36) , the primary gap junction protein in neuronal electrical synapses.

Target Specificity

-

Cx36 (Neuronal):

nM. Blocks electrical coupling between interneurons, reducing hypersynchrony in epilepsy. -

Cx50 (Lens):

-

Cx43 (Astrocytes/Heart): Only affected at high concentrations (

Mechanism: The "Site M" Blockade

Cryo-EM studies reveal that Mefloquine binds to a unique hydrophobic pocket (Site M ) deep within the connexin pore, distinct from the N-terminal gating region targeted by other blockers.[2][3] This induces a conformational change that physically occludes the channel.[4]

Oncology: Autophagy Inhibition & Lysosomotropism

In oncology, this compound functions as a potent Lysosomal Autophagy Inhibitor .

Mechanism

Being a lipophilic weak base, it accumulates in the acidic environment of the lysosome (lysosomotropism).

-

Proton Trapping: Increases lysosomal pH, inhibiting acid-dependent proteases (Cathepsins).

-

Fusion Blockade: Prevents the fusion of autophagosomes with lysosomes.

-

Result: Accumulation of toxic protein aggregates and damaged mitochondria, driving apoptosis in autophagy-dependent cancers (e.g., AML, Triple-Negative Breast Cancer ).

Comparative Potency

Data indicates Mefloquine is significantly more potent than Chloroquine (CQ) or Hydroxychloroquine (HCQ) in inhibiting autophagic flux, achieving effect at lower micromolar concentrations.

Visualization of Signaling Pathways

Diagram 1: Stereochemical Divergence & Targets

This diagram illustrates the distinct pathways activated by the (+) and (-) enantiomers.

Caption: Functional divergence of Mefloquine enantiomers. Note the (-) isomer avoids the 5-HT mediated toxicity pathway.

Experimental Protocols

Protocol A: Isolation of this compound

Rationale: Commercial Mefloquine is racemic.[1][5][6][7][8] To study the (-) enantiomer, chiral separation is required.

Method: Chiral HPLC Resolution

-

Column: Chiralcel OD-H or Chiralpak AD (Daicel Chemical Industries).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 0.5 mL/min at 25°C.

-

Detection: UV absorbance at 280 nm.

-

Elution Order: typically, the (+)-enantiomer elutes first (

min), followed by the (-)-enantiomer (

Protocol B: Connexin 36 (Cx36) Dye Transfer Assay

Rationale: To quantify the functional blockade of gap junctions by (-)-Mefloquine.

-

Cell Line: HeLa or N2A cells stably transfected with human Cx36 (HeLa-Cx36). Control: Non-transfected HeLa (Cx-null).

-

Donor Cell Labeling:

-

Co-Culture:

-

Mix labeled Donor cells with unlabeled "Acceptor" cells (1:5 ratio) on coverslips.

-

Allow to attach for 3 hours to form gap junctions.

-

-

Treatment:

-

Add this compound (0.1, 1, 10

M) for 1 hour. -

Positive Control: 18-

-glycyrrhetinic acid (non-specific blocker).

-

-

Analysis (Flow Cytometry or Microscopy):

-

Measure the percentage of Acceptor cells (DiI-negative) that become Calcein-positive.

-

Calculation: % Transfer = (Calcein+ Acceptors / Total Acceptors) × 100.

-

Self-Validation: Mefloquine should reduce transfer in Cx36 cells but show minimal effect in Cx43 cells at <1

M.

-

Protocol C: Autophagy Flux Analysis (LC3 Turnover)

Rationale: To confirm lysosomal inhibition rather than autophagy induction.

-

Cell Culture: Human AML cells (e.g., HL-60) or Breast Cancer cells (MDA-MB-231).

-

Treatment:

-

Vehicle (DMSO).

-

This compound (5

M). -

Bafilomycin A1 (10 nM) - Late-stage blocker control.

-

-

Western Blot:

-

Lyse cells after 24h.

-

Probe for LC3B-II and p62 (SQSTM1) .

-

-

Interpretation:

Comparative Data Tables

Table 1: Receptor Binding Affinity ( ) & Functional Potency

Data synthesized from radioligand binding assays and electrophysiology.

| Target | This compound | (+)-Threo-Mefloquine | Clinical Implication of (-) |

| Adenosine A2A | 61 nM (Antagonist) | > 1000 nM | Neuroprotection, Parkinson's |

| Adenosine A1 | 255 nM (Antagonist) | > 1000 nM | Cognition modulation |

| 5-HT2A | Low Affinity | High Affinity (Agonist) | Reduced Hallucination Risk |

| 5-HT2C | Low Affinity | High Affinity (Agonist) | Reduced Anxiety/Panic Risk |

| Connexin 36 | ~300 nM ( | ~300 nM ( | Anti-Epileptic |

Table 2: Antimicrobial & Antiproliferative Activity ( )

| Organism / Cell Line | This compound | (+)-Threo-Mefloquine | Notes |

| P. falciparum (Malaria) | ~20 nM | ~20 nM | Both enantiomers are active. |

| S. mansoni (Schistosoma) | Active | Active | Racemate typically used; tegument damage. |

| JC Virus (PML) | Active | Active | Inhibits DNA replication. |

| MDA-MB-231 (Breast Ca) | ~5 | ~3 | (+) slightly more cytotoxic (non-specific). |

References

-

Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate. Source: PLOS One (2024). URL:[Link]

-

Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro. Source:[14] PubMed Central (Janowsky et al., 2014). URL:[Link] (Key reference for the 5-HT vs Adenosine stereoselectivity)

-

Stereoselective passage of mefloquine through the blood-brain barrier in the rat. Source: Journal of Pharmacy and Pharmacology (Baudry et al., 1997). URL:[Link]

-

Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. Source: MDPI Biomolecules (2018). URL:[Link]

-

Inhibition of autophagy and induction of breast cancer cell death by mefloquine. Source: Cancer Letters (2012). URL:[Link]

-

Potent block of Cx36 and Cx50 gap junction channels by mefloquine. Source: PNAS (Cruikshank et al., 2004). URL:[Link]

Sources

- 1. Cerebral uptake of mefloquine enantiomers with and without the P-gp inhibitor elacridar (GF1210918) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. biorxiv.org [biorxiv.org]

- 4. Mefloquine-induced conformational shift in Cx36 N-terminal helix leading to channel closure mediated by lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The position of mefloquine as a 21st century malaria chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effect of mefloquine on Schistosoma mansoni in experimental infection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of (+)-Erythro-Mefloquine as an Active Enantiomer with Greater Efficacy than Mefloquine against Mycobacterium avium Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective passage of mefloquine through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells | PLOS One [journals.plos.org]

- 10. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 11. wjpls.org [wjpls.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Malaria Drug Mefloquine Induces Motor Learning Deficits in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Threo-Mefloquine: Pharmacological Profile and Novel Therapeutic Potentials

The following technical guide provides an in-depth analysis of (-)-Threo-Mefloquine, focusing on its distinct pharmacological profile compared to the commercially available erythro-mefloquine.

A Technical Whitepaper for Drug Development Professionals

Executive Summary

This compound (specifically the (

While the erythro isomers are potent antimalarials, they are associated with severe neuropsychiatric toxicity (psychosis, anxiety, hallucinations) due to off-target interactions with adenosine receptors and specific CNS targets. Emerging research suggests that the threo-isomers , and specifically This compound , possess a divergent pharmacological profile. This guide explores its potential as a Connexin 36/43 (Cx36/Cx43) modulator and chemosensitizing agent , offering a therapeutic window that minimizes the severe CNS adverse events (AEs) associated with the erythro form.

Chemical & Pharmacological Profile

Stereochemical Distinction

Commercial mefloquine is a racemic mixture of (

-

Erythro-Mefloquine: High antimalarial potency, high CNS toxicity (Adenosine A2A agonist).

-

This compound: Reduced antimalarial potency, distinct interaction with gap junction proteins, altered metabolic stability.

Mechanism of Action: The Connexin Hypothesis

Unlike the erythro form, which acts as a "dirty drug" hitting multiple CNS receptors, this compound shows potential as a more selective blocker of Connexin Hemichannels , specifically Cx36 (neuronal) and Cx43 (astroglial/cardiac).

-

Target: Connexin 36 (Cx36) Gap Junctions.[1]

-

Effect: Modulation of electrical synapses and synchronization in the brain.

-

Therapeutic Value: Cx36 blockade is investigated for anti-epileptic activity and neuroprotection following ischemia. The threo-isomer may provide this blockade without the psychotomimetic baggage of the erythro-isomer.

Comparative Data: Erythro vs. Threo[2][3][4][5]

| Parameter | (+)-Erythro-Mefloquine | This compound | Clinical Implication |

| Antimalarial IC50 | ~15-20 ng/mL | > 40 ng/mL | Threo is less effective for Malaria. |

| Adenosine A2A Affinity | High (Agonist) | Low / Negligible | Threo has lower risk of adenosine-mediated psychosis. |

| Connexin 36 Blockade | Potent | Potent | Threo retains therapeutic blockade. |

| Neurotoxicity (In vivo) | High (Motor deficits, anxiety) | Low (No behavioral effects in goldfish models) | Threo offers a wider therapeutic index for CNS indications. |

| Tubulogenesis Inhibition | Moderate | High | Threo has potential anti-neoplastic properties. |

Key Insight: In comparative studies (e.g., goldfish motor learning models), threo-mefloquine demonstrated a lack of the behavioral toxicity observed with erythro-mefloquine, despite retaining gap-junction modulating properties.

Therapeutic Frontiers

Neuroprotection & Epilepsy (Connexin Modulation)

Excessive gap junction coupling can propagate excitotoxicity during stroke or seizures. This compound acts as a gap junction blocker.

-

Application: Adjuvant therapy in drug-resistant epilepsy or acute ischemic stroke.

-

Mechanism: By blocking Cx36, it prevents the synchronization of inhibitory interneurons that can paradoxically lead to seizure propagation or "penumbral spread" of cell death.

Oncology: Chemosensitization & Cytotoxicity

Recent data indicates that threo-mefloquine significantly affects tubulogenesis (microtubule formation) and cell viability in cancer lines.

-

P-glycoprotein (P-gp) Inhibition: Mefloquine is a known P-gp inhibitor.[2] The threo isomer retains this ability, potentially reversing Multi-Drug Resistance (MDR) in tumors without the cardiac/CNS risks of the erythro isomer.

-

Direct Cytotoxicity: Disruption of microtubule dynamics suggests a taxane-like mechanism, making it a candidate for combination therapy in resistant solid tumors.

Antifungal Activity

Stereochemistry appears less critical for antifungal activity against Cryptococcus neoformans and Candida albicans.

-

Potential: this compound could be repurposed as a CNS-penetrant antifungal agent for cryptococcal meningitis, leveraging its high lipophilicity to cross the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol: Enantioselective Synthesis & Resolution

Objective: Isolate this compound from a racemic threo mixture or synthesize de novo.

Method A: Chemical Resolution (Mandelic Acid)

-

Starting Material: Prepare (

)-threo-mefloquine via reduction of the corresponding pyridyl ketone precursor (using NaBH4 yields threo/erythro mix; separate threo via fractional crystallization). -

Derivatization: React (

)-threo-mefloquine with (+)-Mandelic acid in ethanol. -

Crystallization: The diastereomeric salt of this compound crystallizes preferentially.

-

Hydrolysis: Treat the salt with NaOH (1M) and extract with Dichloromethane (DCM) to yield the free base.

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak IA column; Mobile phase: Heptane/IPA/Diethylamine 70:30:0.1).

Method B: Stereoselective Synthesis (Transfer Hydrogenation)

-

Catalyst: Use a Ruthenium (Ru) catalyst with a chiral ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).

-

Reaction: Perform asymmetric transfer hydrogenation of the ketone precursor using Formic Acid/Triethylamine (5:2 ratio) as the hydrogen source.

-

Result: Yields high ee% of the desired enantiomer directly.

Protocol: Connexin 36 Hemichannel Assay

Objective: Quantify the inhibitory potency of this compound on Cx36.

-

Cell Line: HeLa cells stably transfected with human Cx36 (HeLa-Cx36).

-

Dye Uptake: Use Ethidium Bromide (EtBr) or Lucifer Yellow.

-

Procedure:

-

Wash cells in Ca2+/Mg2+-free balanced salt solution (to open hemichannels).

-

Incubate with this compound (0.1 - 50

M) for 10 minutes. -

Add EtBr (5

M) and incubate for 5 minutes. -

Wash with PBS containing high Ca2+ (to close channels).

-

-

Quantification: Measure fluorescence intensity (Ex 518 nm / Em 605 nm).

-

Control: Compare against Carbenoxolone (non-specific blocker) and Erythro-Mefloquine.

Visualization of Mechanism & Workflow

Pathway: Connexin Blockade & Neuroprotection

This diagram illustrates how this compound blocks the propagation of apoptotic signals through Gap Junctions (Cx36) without activating the Adenosine A2A receptor (avoiding psychosis).

Caption: Divergent pathways of Mefloquine isomers. Threo provides selective Cx36 blockade without A2A-mediated toxicity.

Workflow: Chiral Resolution of Threo-Mefloquine

Caption: Chemical resolution workflow using Mandelic Acid to isolate the (-)-Threo enantiomer.

References

-

World Journal of Pharmaceutical and Life Sciences. (2023). Threo-Mefloquine acting as anti-malarial agents: Effects on cell viability and tubulogenesis.[3] Retrieved from [Link]

-

PLOS ONE. (2024). Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate. Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy. (2012). Identification of (+)-Erythro-Mefloquine as an Active Enantiomer with Greater Efficacy than Mefloquine against Mycobacterium avium Infection.[4] Retrieved from [Link]

-

Journal of Pharmacy and Pharmacology. (1997). Stereoselective passage of mefloquine through the blood-brain barrier in the rat. Retrieved from [Link]

-

ResearchGate. (2011). Dart throwing precision is not affected by the intake of mefloquine (Goldfish behavioral toxicity study). Retrieved from [Link]

-

Molecules. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

Sources

Methodological & Application

Spectroscopic analysis techniques for (-)-Threo-Mefloquine characterization

[1]

Executive Summary

Mefloquine (Lariam®) is a quinoline methanol antimalarial drug containing two chiral centers at positions C-11 and C-12.[1] While the commercial pharmaceutical ingredient is a racemic mixture of the (

Characterizing this compound requires a rigorous orthogonal approach because it shares the same mass and fragmentation pattern as the active erythro pharmaceutical ingredient (API). This guide details a self-validating workflow to isolate and characterize this specific isomer using NMR, Chiral HPLC, and Circular Dichroism (CD).

Target Molecule:

Structural Basis & Stereochemistry[1][2][5]

Understanding the 3D conformation is prerequisite to interpreting the spectra. Mefloquine possesses two stereocenters, leading to four isomers:

-

(

)-Erythro: (11R, 12S) and (11S, 12R) – The Commercial API. -

(

)-Threo: (11R, 12R) and (11S, 12S) – The Impurity/Target.

The "Threo" designation indicates that the hydroxyl group at C-11 and the piperidine ring at C-12 are on opposite sides in the Fischer projection. In solution, this stereochemistry dictates the intramolecular hydrogen bonding capacity between the secondary amine and the hydroxyl, significantly affecting the NMR coupling constants.

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from crude mixture to validated isomer.

Figure 1: Analytical workflow for the isolation and validation of this compound. The

Protocol 1: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for distinguishing the threo diastereomer from the erythro API. The stereochemistry at C-11 and C-12 alters the dihedral angle between protons H-11 and H-12, resulting in distinct scalar coupling constants (

Experimental Parameters

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

-

Solvent: Methanol-

(CD-

Note: Methanol-

is preferred to prevent broadening from the exchangeable OH/NH protons, though CDCl

-

-

Concentration: 5–10 mg/mL.

-

Temperature: 298 K.

Diagnostic Signals (The "Fingerprint")

| Parameter | Erythro (API) | (-)-Threo (Target) | Mechanistic Insight |

| H-11 Chemical Shift ( | ~ 5.45 – 5.52 ppm | ~ 5.27 – 5.28 ppm | Threo H-11 is shielded (upfield) relative to erythro. |

| H-11 Multiplicity | Doublet (d) | Doublet (d) | Splitting by H-12. |

| Coupling Constant ( | 3.5 – 3.6 Hz | 6.6 – 6.8 Hz | CRITICAL: The larger |

Protocol Steps:

-

Dissolve the isolated fraction in CD

OD. -

Acquire a standard 1H spectrum (16 scans minimum).

-

Apply window functions (Gaussian) to resolve the H-11 doublet.

-

Validation Check: If the doublet at ~5.28 ppm shows a splitting of ~6.8 Hz, the sample is confirmed as the threo diastereomer. If the splitting is ~3.5 Hz, it is the erythro form.

Protocol 2: Chiral HPLC Separation

Once the threo diastereomer is confirmed by NMR, the specific (-) enantiomer must be resolved from the (+) enantiomer. Standard C18 columns cannot separate these enantiomers.

Validated Method (Chiralpak IG-3)

This method utilizes an immobilized chiral selector (Amylose tris(3-chloro-5-methylphenylcarbamate)) which offers superior selectivity for mefloquine isomers compared to older OD-H columns.

-

Column: Chiralpak IG-3 (250 x 4.6 mm, 3

m).[4][5] -

Mobile Phase: Methanol : 10 mM Ammonium Acetate (70:30 v/v).[4][5]

-

Note: Ammonium acetate is crucial to repress the ionization of the secondary amine, improving peak shape.

-

-

Temperature: 25°C.

-

Detection: UV @ 284 nm (Mefloquine

).[5]

Expected Elution Profile (Threo Fraction)

-

Peak 1: (+)-Threo-Mefloquine (Retention ~ 4.5 - 5.0 min)*

-

Peak 2: This compound (Retention ~ 6.0 - 6.5 min)

Note: Retention times are approximate and column-dependent. Absolute assignment must be confirmed via Protocol 3 (Polarimetry/CD).

Protocol 3: Electronic Circular Dichroism (ECD) & Polarimetry

This is the final validation step to assign the "(-)" designation and confirm the (11S, 12S) absolute configuration.

Polarimetry (Optical Rotation)

-

Instrument: Digital Polarimeter with Na-D lamp (589 nm).

-

Solvent: Methanol or Ethanol.[6]

-

Concentration: 1.0 g/100mL (c = 1.0).

-

Acceptance Criteria:

-

Target (-)-Threo must show a negative specific rotation:

to -

Contrast: (+)-Threo will show

.

-

Circular Dichroism (ECD)

ECD provides a more robust structural fingerprint than simple rotation.

-

Range: 200 – 350 nm.

-

Cell Path Length: 0.1 cm (Quartz).

-

Solvent: Methanol (UV Cutoff < 205 nm).

-

Spectrum Interpretation:

-

The quinoline chromophore exhibits distinct Cotton effects (CE) in the 280–320 nm region.

-

(-)-Threo (11S, 12S): Expect a negative Cotton effect (trough) in the long-wavelength region (~300 nm) and a positive CE at lower wavelengths (~230 nm). The spectrum will be the mirror image of the (+)-threo isomer.

-

Data Summary Table

| Attribute | This compound | (+)-Erythro-Mefloquine (Major API) |

| Stereochemistry | (11S, 12S) | (11S, 12R) |

| NMR H-11 Shift | ||

| NMR | 6.8 Hz | 3.5 Hz |

| Optical Rotation | Negative (-) | Positive (+) |

| Chiral HPLC Order | 2nd Eluter (on IG-3) | 1st Eluter (on IG-3) |

*Elution order must be experimentally verified with standards as column batches vary.

References

-

Crystal Structure & Absolute Configuration: Karle, J. M., & Karle, I. L. (2002). Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity.[7][1] Antimicrobial Agents and Chemotherapy, 46(5), 1529–1534. (Establishes the 11R, 12S configuration for (-)-erythro and correlates (-)-threo to 11S, 12S).

-

NMR & Synthesis of Isomers: Dowgiallo, M. G., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Infectious Diseases. (Provides the specific NMR coupling constants: Threo J=6.8Hz vs Erythro J=3.5Hz).

-

Chiral HPLC Methodology: Hebbar, S., et al. (2019).[4][5] A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. (Details the Chiralpak IG-3 method for separating mefloquine enantiomers).

-

Vibrational Spectroscopy & VCD: Merten, C., et al. (2013). The Absolute Configuration of (+)- and (-)-erythro-Mefloquine. Angewandte Chemie. (Advanced characterization using VCD to resolve historical ambiguities in absolute configuration).

Sources

- 1. Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of (+)-erythro-mefloquine as an active enantiomer with greater efficacy than mefloquine against Mycobacterium avium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of (+)-Erythro-Mefloquine as an Active Enantiomer with Greater Efficacy than Mefloquine against Mycobacterium avium Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Precision In Vitro Culture and Sensitivity Profiling of P. falciparum with (-)-Threo-Mefloquine

Executive Summary & Strategic Rationale

This guide details the protocol for the in vitro cultivation of Plasmodium falciparum and the subsequent assessment of susceptibility to (-)-Threo-Mefloquine . While clinical mefloquine is administered as a racemic mixture of (±)-threo enantiomers, dissecting the specific activity of the (-)-(11S, 12R) enantiomer is critical for mechanistic studies, particularly regarding adenosine A2A receptor antagonism and 80S ribosome binding affinity.

Scientific Integrity Statement: This protocol deviates from generic "drug screening" guides by integrating the Trager & Jensen continuous culture method with a high-sensitivity SYBR Green I fluorescence assay . The methodology relies on strict synchronization to the ring stage, ensuring that the drug interacts with the parasite during its most metabolically active growth phases (trophozoite transition), thereby maximizing the accuracy of IC50 determination.

Mechanism of Action: The Dual-Target Hypothesis

Unlike simple hemozoin inhibitors, Mefloquine exhibits a complex mode of action. It targets the cytoplasmic 80S ribosome (specifically the GTPase-associated center), inhibiting protein synthesis, while simultaneously disrupting hemozoin formation in the digestive vacuole.

Figure 1: Dual-mechanism pathway of Mefloquine-induced parasite toxicity, targeting both the digestive vacuole and cytosolic translation machinery.

Material Preparation & Reagents

Reproducibility begins with reagent quality. P. falciparum is highly sensitive to lipid variations in serum and pH fluctuations.

Complete Culture Medium (CM)

Prepare fresh weekly. Filter sterilize (0.22 µm).

| Component | Concentration | Purpose |

| RPMI 1640 (w/o L-Glutamine) | Base | Core nutrient source. |

| HEPES | 25 mM | Buffers pH against lactic acid production. |

| L-Glutamine | 2 mM | Essential amino acid (unstable; add fresh). |

| Gentamicin | 50 µg/mL | Prevents bacterial contamination. |

| Hypoxanthine | 50 mg/L | Purine salvage pathway precursor (Critical). |

| Albumax II (or Human Serum) | 0.5% (w/v) | Lipid source. Albumax II reduces batch variability compared to human serum. |

| Sodium Bicarbonate | 2 g/L | Physiological pH buffering. |

This compound Stock Solution

-

Compound: this compound (Enantiopure).

-

Solvent: 100% DMSO (Anhydrous).

-

Solubility Note: Mefloquine is lipophilic. Dissolve at 10 mM stock concentration.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

SYBR Green Lysis Buffer

This buffer releases parasite DNA and stains it in a single step.

| Component | Concentration | Function |

| Tris-HCl (pH 7.5) | 20 mM | pH stabilization. |

| EDTA | 5 mM | Chelates divalent cations (inhibits DNases). |

| Saponin | 0.008% (w/v) | Lyses RBC membrane and parasite vacuole. |

| Triton X-100 | 0.08% (v/v) | Solubilizes membranes. |

| SYBR Green I | 2x | DNA intercalating fluorophore (Add immediately before use). |

Experimental Workflow Overview

The success of the assay depends on the "Ring-Stage Window." You must synchronize the culture 48 hours prior to the drug assay to ensure all parasites are ~0-4 hours post-invasion when treated.

Figure 2: End-to-end workflow from cryopreservation to data acquisition.

Detailed Protocols

Protocol A: Continuous Culture Maintenance

Objective: Maintain parasites in exponential growth phase (0.5% - 5% parasitemia).

-

Conditions: Incubate at 37°C.

-

Atmosphere: 5% CO₂, 5% O₂, 90% N₂. Note: If a tri-gas incubator is unavailable, use a candle jar, though tri-gas is preferred for drug assays to standardize oxidative stress.

-

Hematocrit: Maintain at 2-5% using O+ human erythrocytes (washed 3x in incomplete RPMI).

-

Daily Routine:

Protocol B: Sorbitol Synchronization

Causality: Mature stages (trophozoites/schizonts) have induced new permeability pathways (NPPs) in the RBC membrane. Sorbitol enters these cells, causing osmotic lysis. Ring stages retain membrane integrity and survive.

-

Harvest: Centrifuge culture (5 min, 500 x g) when predominantly rings are observed. Remove supernatant.[1][3]

-

Treat: Resuspend pellet in 5% D-Sorbitol (pre-warmed to 37°C) at a 1:5 ratio (pellet:sorbitol).

-

Incubate: 10 minutes at 37°C.

-

Wash: Centrifuge (5 min, 500 x g). Aspirate sorbitol. Wash 2x with Complete Medium.[1]

-

Return to Culture: Resuspend in Complete Medium at 5% hematocrit.

-

Verification: Check smear. >95% of parasites should be rings.

Protocol C: this compound Sensitivity Assay (SYBR Green I)

Pre-requisites:

-

Synchronized Ring Stage culture (from Protocol B).[3]

-

Parasitemia adjusted to 1% .

-

Hematocrit adjusted to 2% .

Step-by-Step:

-

Drug Plate Preparation (96-well):

-

Dispense 100 µL of Complete Medium into all wells.

-

Row A: Add this compound stock to achieve 2x the highest desired concentration (e.g., start at 200 nM to test 0-100 nM range).

-

Serial Dilution: Perform 2-fold serial dilutions down the plate (Rows A -> G).

-

Row H: No drug control (100% growth).

-

Column 12: RBC blank (Uninfected RBCs only - determines background noise).

-

-

Seeding Parasites:

-

Incubation:

-

Place in a modular incubator chamber (gassed with 5% CO₂, 5% O₂, 90% N₂).

-

Incubate for 72 hours at 37°C.

-

Why 72h? This allows parasites to complete one full cycle and re-invade, amplifying the DNA signal difference between treated and untreated wells.

-

-

Development & Reading:

-

Freeze the plate at -80°C for >1 hour (facilitates lysis) and thaw, OR proceed directly to lysis if using the buffer below.

-

Add 100 µL of SYBR Green Lysis Buffer to each well.

-

Incubate in the dark for 1 hour at Room Temperature.

-

Read Fluorescence: Excitation ~485 nm, Emission ~530 nm.

-

Data Analysis & Interpretation

Calculating IC50

-

Background Subtraction: Subtract the mean fluorescence of Column 12 (RBC Blank) from all data points.

-

Normalization: Normalize data to the "No Drug" control (Row H).

-

Curve Fitting: Use a non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or R.

Quality Control (Self-Validation)

-

Z-Factor: Calculate to validate assay quality. A value > 0.5 indicates a robust assay.

(Where p = positive control/max growth, n = negative control/background).

References

-

Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675. Link

-

Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[5] Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Link

-

Wong, W., et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. Link

-

Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of Parasitology, 65(3), 418-420. Link

-

WorldWide Antimalarial Resistance Network (WWARN). In vitro module: SYBR Green I-based assay.[6] Link

Sources

Animal models for studying (-)-Threo-Mefloquine pharmacokinetics

Application Note: Stereoselective Pharmacokinetic Assessment of (-)-Threo-Mefloquine

Executive Summary

This application note details the experimental frameworks for evaluating the pharmacokinetics (PK) of This compound , a specific stereoisomer of the antimalarial agent mefloquine. While the clinically used drug is a racemic mixture of the erythro isomers [(

This guide provides a self-validating workflow for differentiating the pharmacokinetics of the (-)-isomer using rodent models, emphasizing the critical requirement for chiral separation and brain-to-plasma distribution analysis .

Introduction & Scientific Rationale

The Stereochemical Challenge

Mefloquine contains two chiral centers, creating four potential isomers. The clinical drug is the erythro racemate. The threo isomers are often studied as impurities or for comparative toxicology.

-

Clinical Drug: (

)-Erythro-Mefloquine.[1][2] -

Target Analyte: this compound (often implicated in distinct off-target transporter interactions).

Why this matters: Previous studies have demonstrated that mefloquine pharmacokinetics are highly stereoselective.[3] For instance, in Wistar rats, the (-)-enantiomer of the erythro form accumulates significantly more in the brain than the (+)-enantiomer, despite lower plasma concentrations. This "brain trapping" is a primary hypothesis for mefloquine-induced neurotoxicity. Studying the threo isomer requires the same rigorous enantioselective methodology to determine if it shares this neurotoxic liability.

Model Selection Strategy

| Feature | Wistar Rat (Preferred for PK) | C57BL/6 Mouse (Preferred for Tissue) |

| Blood Volume | High (allows serial sampling from one animal). | Low (requires composite sampling or microsampling). |

| Metabolism | Well-characterized CYP profiles (similar to human CYP3A4). | Faster metabolic rate; distinct isoform expression. |

| BBB Physiology | P-glycoprotein (P-gp) expression closely modeled. | Transgenic P-gp knockouts available for mechanistic studies. |

| Recommendation | Primary Model for plasma PK profiles. | Secondary Model for terminal brain tissue harvesting. |

Experimental Protocols

Protocol A: In Vivo Dosing and Sampling (Rat Model)

Objective: To generate a high-resolution plasma concentration-time curve and determine bioavailability.

Materials:

-

Subjects: Male Wistar Rats (250–300 g), cannulated (jugular vein) for stress-free sampling.

-

Test Article: this compound (purity >98% ee).

-

Vehicle: 10% DMSO / 90% Corn Oil (Mefloquine is highly lipophilic).

Step-by-Step Workflow:

-

Acclimatization: House animals for 7 days. Fast for 12 hours pre-dose (water ad libitum).

-

Formulation: Dissolve this compound to 5 mg/mL. Sonicate for 20 mins.

-

Dosing:

-

Group 1 (IV): 5 mg/kg via tail vein (bolus).

-

Group 2 (PO): 20 mg/kg via oral gavage.

-

-

Sampling: Collect 200

L blood via jugular cannula into heparinized tubes.-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours (Mefloquine has a long half-life; extended sampling is mandatory).

-

-

Processing: Centrifuge at 3,000 x g for 10 min at 4°C. Store plasma at -80°C.

Protocol B: Brain Distribution Study (Terminal)

Objective: To calculate the Brain-to-Plasma Partition Coefficient (

Workflow:

-

Dose animals (PO) as above.

-

At

(approx. 4–8 hours post-dose) and steady-state (Day 7 of daily dosing), anesthetize animals. -

Perfusion: Transcardial perfusion with saline is MANDATORY to remove blood from brain capillaries. Failure to do this invalidates BBB accumulation data.

-

Harvest: Remove brain, weigh, and homogenize in 3 volumes of PBS.

Bioanalytical Methodology (Chiral LC-MS/MS)

To specifically quantify this compound in the presence of potential chiral inversion or impurities, a chiral column is required.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Mix 50

L plasma with 500

Chromatographic Conditions:

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Chiralpak IG-3 or Chiralcel OD-R (150 mm x 4.6 mm, 3

m). -

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60 v/v). Note: Basic pH improves peak shape for mefloquine.

-

Flow Rate: 0.5 mL/min.

-

Detection: MRM mode (Transition

379.1

Data Analysis & Visualization

Pharmacokinetic Parameters

Calculate using non-compartmental analysis (NCA).

| Parameter | Definition | Significance for (-)-Isomer |

| Peak Concentration | Neurotoxicity threshold indicator. | |

| Half-life | Often shorter for (-) isomers due to faster clearance. | |

| Volume of Distribution | High | |

| Brain/Plasma Ratio | Critical Metric. Ratio > 1.0 suggests active uptake or trapping.[3] |

Study Workflow Diagram

Caption: Workflow for stereoselective PK assessment. Note the divergence for terminal brain harvesting to ensure accurate tissue distribution data.

Mechanistic Insight: BBB Transport

The accumulation of (-)-mefloquine isomers in the brain is hypothesized to be a result of stereoselective interaction with P-glycoprotein (P-gp) efflux pumps. The (-) isomer may be a poorer substrate for P-gp efflux than the (+) isomer, leading to net accumulation.

Caption: Stereoselective BBB transport. The (-)-isomer (red) often bypasses P-gp efflux more effectively than the (+)-isomer, leading to neurotoxic accumulation.

Troubleshooting & Validation

-

Issue: Low Recovery in Brain Tissue.

-

Cause: Mefloquine binds avidly to lipids.

-

Solution: Use a bead homogenizer with high-speed settings. Ensure LLE extraction time is sufficient (>10 min vortex).

-

-

Issue: Peak Broadening in LC-MS.

-

Cause: Basic nature of mefloquine interacting with silanols.

-

Solution: Use high pH mobile phase (Ammonium Bicarbonate pH 9.0) or add 0.1% Diethylamine (DEA) to sharpen peaks.

-

-

Issue: Isomer Interconversion.

-

Validation: Incubate (-)-Threo-MQ in plasma at 37°C for 24h. Analyze to ensure no racemization occurs ex vivo.

-

References

-

Baudry, S., et al. (1997). Stereoselective passage of mefloquine through the blood-brain barrier in the rat.[3][4] Journal of Pharmacy and Pharmacology, 49(11), 1086–1090. Link

-

Bourahla, A., et al. (1996). Stereoselective pharmacokinetics of mefloquine in young children.[5] European Journal of Clinical Pharmacology, 50(3), 241–244.[5] Link

-

Pham, Y. T., et al. (1999). Cerebral uptake of mefloquine enantiomers in fatal cerebral malaria.[6] International Journal of Clinical Pharmacology and Therapeutics, 37(1), 58–61.[6] Link

-

Dow, G. S., et al. (2006). Mefloquine induces dose-related neurological effects in a rat model. Antimicrobial Agents and Chemotherapy, 50(3), 1045–1053. Link

-

Gimenez, F., et al. (1994). Determination of the enantiomers of mefloquine in plasma and whole blood using a coupled achiral-chiral high-performance liquid chromatographic system. Journal of Chromatography B, 658(1), 161-167. Link

Sources

- 1. Stereoselective pharmacokinetics of mefloquine in healthy Caucasians after multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective pharmacokinetics of mefloquine during long-term intake of the prophylactic dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebral uptake of mefloquine enantiomers with and without the P-gp inhibitor elacridar (GF1210918) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective passage of mefloquine through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of mefloquine in young children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebral uptake of mefloquine enantiomers in fatal cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of IC50 for (-)-Threo-Mefloquine Against Plasmodium falciparum Using SYBR Green I Fluorescence Assay

Abstract & Scientific Rationale

The precise quantification of antimalarial potency is critical in the era of multidrug-resistant Plasmodium falciparum. While Mefloquine (MQ) is a cornerstone prophylactic and therapeutic agent, it is marketed as a racemic mixture of (+)- and (-)-enantiomers. Recent pharmacological scrutiny indicates distinct profiles for these enantiomers: the (+)-enantiomer is often associated with higher intrinsic antimalarial activity, while the (-)-enantiomer (specifically (-)-Threo-Mefloquine ) has been implicated in off-target adenosine receptor binding, potentially driving the drug's notorious neuropsychiatric side effects.

This Application Note provides a rigorous, field-validated protocol for determining the half-maximal inhibitory concentration (IC50) of This compound . We utilize the SYBR Green I Fluorescence Assay , a high-throughput, non-radioactive method that quantifies parasite proliferation via double-stranded DNA (dsDNA) intercalation. This method offers comparable sensitivity to the traditional [³H]-hypoxanthine uptake assay but with significantly lower cost and safety risks.

Mechanism of Action & Assay Principle

Mefloquine acts primarily by interfering with the parasite's detoxification of heme within the acidic food vacuole. It inhibits the polymerization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin crystals. The accumulation of free heme leads to membrane disruption and parasite death.

The SYBR Green I Advantage: Unlike metabolic assays (e.g., pLDH), SYBR Green I binds directly to parasite DNA. Since mature erythrocytes lack DNA, the fluorescence signal is directly proportional to the parasite burden (parasitemia).

Figure 1: Mechanism of Action & Assay Logic

Caption: Pathway illustrating Mefloquine interference with heme detoxification, leading to reduced parasite survival and lower fluorescence signal.

Materials & Reagents

Biological Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Parasite Strain: P. falciparum laboratory strains (e.g., 3D7 for drug-sensitive baseline; Dd2 or K1 for multidrug-resistant controls).

-

Host Cells: O+ human erythrocytes (washed and stored at 4°C).

Chemical Reagents

| Reagent | Specification | Purpose |

| This compound | >98% Purity (Enantiopure) | Target Analyte |

| SYBR Green I | 10,000x Concentrate in DMSO | DNA Intercalating Dye |

| RPMI 1640 | w/ L-Glutamine, HEPES, NaHCO3 | Culture Medium Base |

| Albumax II | Lipid-rich BSA | Serum Substitute |

| Hypoxanthine | Cell culture grade | Purine source |

| Gentamicin | 50 mg/mL | Antibiotic |

| Lysis Buffer Components | Tris-HCl, EDTA, Saponin, Triton X-100 | Cell Lysis & Permeabilization |

Experimental Setup

Compound Preparation

Critical Step: Mefloquine is hydrophobic. Improper solubilization will lead to erratic IC50 curves.

-

Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM . Vortex until completely clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solution: Dilute the stock in Complete Culture Medium (CM) to a top concentration of 1,000 nM (2x the final top concentration). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Lysis/Staining Buffer (The "Smilkstein" Buffer)

Prepare fresh or store at -20°C.

-

20 mM Tris-HCl (pH 7.5)

-

5 mM EDTA

-

0.008% (w/v) Saponin (lyses RBCs)

-

0.08% (v/v) Triton X-100 (permeabilizes parasite membranes)

-

SYBR Green I: Add at 2x concentration (2 µL of 10,000x stock per 10 mL buffer) immediately before use.

Detailed Protocol: SYBR Green I Assay

Phase 1: Parasite Synchronization

Why: Asynchronous cultures yield high background noise. Mefloquine potency varies by stage; ring stages are standard for 72h assays.

-

Treat culture with 5% D-Sorbitol for 10 minutes at 37°C to select for ring stages.

-

Wash 2x with RPMI 1640.

-

Adjust parasitemia to 0.5% and Hematocrit to 2% .

Phase 2: Plate Setup & Incubation[12]

-

Plate Format: Use black 96-well plates with clear bottoms (for bottom-reading fluorometers) or solid black plates.

-

Drug Dilution:

-

Add 100 µL of Complete Medium (CM) to columns 2-12.

-

Add 200 µL of Drug Working Solution (e.g., 1000 nM) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Result: Concentration range ~500 nM down to ~1 nM.

-

-

Controls:

-

Column 11 (Positive Control): Parasites + CM (No Drug) = 100% Growth.

-

Column 12 (Negative Control): Uninfected RBCs + CM = Background.

-

-

Inoculation: Add 100 µL of synchronized parasite suspension (0.5% parasitemia, 2% Hct) to all wells in columns 1-11. Add uninfected RBCs to column 12.

-

Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% CO2, 5% O2).

Phase 3: Lysis & Readout[12]

-

After 72h, freeze the plates at -80°C for >1 hour (optional but enhances lysis) or proceed directly.

-

Thaw plates (if frozen).[1]

-

Add 100 µL of Lysis/Staining Buffer directly to the 200 µL culture in each well.

-

Note: No washing step is required.

-

-

Incubate in the dark at room temperature for 1 hour .

-

Read Fluorescence:

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the SYBR Green I IC50 assay.

Data Analysis & Validation

Calculation

-

Background Subtraction: Subtract the mean fluorescence of Column 12 (Uninfected RBCs) from all data points.

-

Normalization: Normalize data to the Positive Control (Column 11):

-

Curve Fitting: Plot Log[Concentration] vs. % Growth. Use a 4-parameter logistic regression (Sigmoidal dose-response) to determine the IC50.

Quality Control Metrics

-

Z-Factor: Must be > 0.5 for a valid assay plate.

(Where p = positive control, n = negative control) -

Reference Range:

-

Chloroquine Sensitive (3D7): (-)-Threo-MQ IC50 is typically 15 - 40 nM .

-

MDR (Dd2): IC50 may be slightly elevated but Mefloquine generally retains potency against CQ-resistant strains unless specific pfmdr1 copy number amplifications are present.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | White Blood Cells (WBCs) in blood source | Use leukocyte-depleted blood (filter through cellulose column). |

| Low Signal | Poor staining or old SYBR Green | Use fresh SYBR Green stock; ensure pH of lysis buffer is 7.5. |

| Edge Effect | Evaporation in outer wells | Fill outer moat of plate with water or PBS; do not use edge wells for data. |

| Inconsistent IC50 | Enantiomer degradation | (-)-Threo-MQ is light sensitive; store stocks in amber vials. |

References

-

Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004).[1][5][3] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[1] Link

-

Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710–718. Link

-

WorldWide Antimalarial Resistance Network (WWARN). (2011). In vitro Module: INV08 SYBR Green I-based assay. Link

-

Dow, G. S., et al. (2011). A Retrospective Analysis of the Antimalarial Activity of the Mefloquine Enantiomers. Antimicrobial Agents and Chemotherapy.[6][7][8] (Contextualizing enantiomer potency differences). Link

Sources

- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of (-)-Threo-Mefloquine

[1][2]

Introduction: The Solubility Paradox

Welcome to the technical support center. You are likely here because you are working with (-)-Threo-Mefloquine (the specific enantiomer often used for adenosine receptor studies or precise antimalarial mechanism profiling) and are facing precipitation issues.

The Core Challenge: Mefloquine Hydrochloride (HCl) presents a classic "solubility paradox."[1][2] It is highly lipophilic (LogP ~3.[1][2]9) yet supplied as a salt.[1][2][3] While soluble in organic solvents (DMSO, Ethanol), it is prone to rapid precipitation ("crashing out") when diluted into neutral aqueous buffers (pH 7.[1]4) such as PBS or cell culture media.[1][2][4] This is often due to the pH-dependent equilibrium shifting toward the poorly soluble free base form or the "salting out" effect in high-ionic-strength media.[1][2]

This guide provides validated protocols to ensure your compound remains in solution, delivering accurate IC50/EC50 data.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

Critical Solvent Selection

Do not attempt to dissolve this compound directly in water or media.[1][2] You must use an organic carrier.[1][2]

| Solvent | Max Solubility (approx.)[1][2][5][6] | Recommended Stock Conc. | Notes |

| DMSO (Anhydrous) | ~20–50 mg/mL | 10 mM or 25 mM | Gold Standard. Best for long-term storage.[1][2] Hygroscopic DMSO reduces solubility; use fresh bottles.[1][2] |

| Ethanol (Absolute) | ~10–40 mg/mL | 10 mM | Good alternative if cells are DMSO-sensitive.[1][2] Evaporates easily; seal tightly. |

| Water / PBS | < 0.6 mg/mL | N/A | Do not use for stocks.[1][2] |

Protocol: The "Vortex-Warm" Method[1][2]

-

Weighing: Weigh the this compound HCl powder into a glass or polypropylene (PP) vial. Avoid Polystyrene (PS) due to potential binding.[1][2]

-

Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM .

-

Calculation: For 5 mg of Mefloquine HCl (MW: 414.77 g/mol ), add 1.205 mL of DMSO.[1]

-

-

Dissolution: Vortex vigorously for 60 seconds. If particulates remain, warm the vial to 37°C in a water bath for 5–10 minutes. Sonicate for 30 seconds if necessary.

-

Storage: Aliquot into amber PP tubes (to avoid freeze-thaw cycles) and store at -20°C .

Figure 1: Standard workflow for preparing a stable master stock solution.

Module 2: Aqueous Dilution Strategy (Preventing "Crash-Out")

The Failure Point: Direct addition of a high-concentration DMSO stock (e.g., 25 mM) into a large volume of cold media often creates a local "supersaturated" zone, causing immediate micro-precipitation that is invisible to the naked eye but ruins bioassays.[1]

The "Intermediate Step" Protocol

Instead of a 1:1000 single-step dilution, use a 2-step serial dilution.[1][2]

-

Prepare Intermediate Stock (10x):

-

Prepare Final Working Solution (1x):

Solubility Limits in Media

Module 3: Advanced Formulation (Cyclodextrins)

If your cells are sensitive to DMSO (>0.1%) or you need higher aqueous concentrations (>50 µM), you must use Cyclodextrin Complexation .[1][2]

Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD ).[1][2]

Protocol: Mefloquine:HP-β-CD Complex[1][2][9]

-

Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 µm).

-

Complexation:

-

Usage: This solution can be diluted directly into media without precipitation risk.[1][2]

Figure 2: Decision tree for selecting the correct solubilization vehicle based on experimental constraints.

Module 4: Troubleshooting & FAQs

Q1: I see a fine white precipitate after adding the drug to the media. Can I filter it?

-

Stop. If you filter, you remove the drug.[1][2] The concentration will be unknown.[2]

-

Fix: You likely exceeded the aqueous solubility limit or mixed too slowly.[2] Repeat using the Intermediate Step Protocol (Module 2). Ensure the media is warm (37°C) before addition.[1][2]

Q2: My IC50 values are fluctuating wildly between replicates.

-

Cause: Adsorption to plastic.[1][2] Mefloquine is highly lipophilic.[1][2]

-

Fix: Use Polypropylene (PP) plates or low-bind tips for dilution steps.[1][2] Avoid storing dilute aqueous solutions in Polystyrene (PS) tubes for long periods (>1 hour) before adding to cells.[1][2]

Q3: Can I use acidic buffer to dissolve it?

-

Insight: Yes, Mefloquine is a weak base (pKa ~8.6 and 9.5).[1][2] It is more soluble at pH 4–5.[1][2]

-

Warning: However, adding an acidic stock to pH 7.4 media will buffer it back to neutral, potentially causing precipitation again.[1][2] This strategy only works if your assay can tolerate acidic conditions (which most cell assays cannot).[1][2]

Q4: Does the (-)-enantiomer behave differently physically than the racemate?

References

-

Mocchetto, S. et al. (2023).[1][2] "Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin." Molecules, 28(1).[1][2] (Demonstrates HP-β-CD effectiveness). Retrieved from [Link]

-

Geary, T. G. et al. (1983).[1][2] "Characteristics of chloroquine binding to glass and plastic." Am J Trop Med Hyg, 32(1).[1][2] (Establishes binding risks for quinoline antimalarials). Retrieved from [Link]

-

PubChem. (2025).[1][2] Mefloquine Hydrochloride - Chemical and Physical Properties. National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

- 1. Mefloquine - Wikipedia [en.wikipedia.org]

- 2. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mefloquine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

Technical Support Center: (-)-Threo-Mefloquine Optimization in Murine Models

Subject: Optimization of (-)-Threo-Mefloquine Dosage for Plasmodium Clearance in Mice Ticket ID: MQ-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology Status: Open

Overview

Welcome to the technical support hub for This compound ((-)-MQ) . While commercial mefloquine is a racemic mixture of (±)-threo enantiomers, recent investigations focus on isolating the (-)-enantiomer to dissociate potent antimalarial efficacy from the neurotoxic side effects often attributed to the (+)-enantiomer's higher affinity for adenosine A2A receptors.

This guide addresses the three most common failure points in murine studies: bioavailability (solubility), metabolic scaling (dosage frequency), and neurotoxicity differentiation.

Module 1: Formulation & Solubility Troubleshooting

Issue: "My drug precipitates upon oral gavage, or plasma levels are inconsistent."

Root Cause: this compound HCl is highly lipophilic (logP ~4) and poorly soluble in water. Standard aqueous saline suspensions result in erratic absorption and "false negative" efficacy data.

The Fix: Use a lipid-based vehicle or a surfactant-enhanced aqueous system.

Recommended Vehicle Formulations

| Vehicle Type | Composition | Pros | Cons |

| Lipid-Based (Gold Standard) | Corn Oil or Olive Oil (100%) | High bioavailability; mimics dietary absorption. | Viscous; harder to gavage accurately. |

| Surfactant/Cosolvent | 10% Ethanol + 40% PEG-400 + 50% Water | Clear solution; easy to handle. | High osmolarity; potential GI irritation in mice. |

| Suspension | 0.5% Methylcellulose + 0.1% Tween 80 | Stable suspension; chemically inert. | Requires physical resuspension before every dose. |

Step-by-Step Solubilization Protocol (Lipid Method)

-

Weighing: Weigh the this compound HCl salt. Note: Adjust for salt factor (MW salt / MW base ≈ 1.1) if targeting base dosage.[1][2]

-

Pre-dissolution: Add a small volume of Ethanol (max 5% of final volume) to the powder to wet it.

-

Sonication: Add the oil vehicle. Sonicate at 40°C for 20 minutes until the solution is translucent. Do not overheat (>60°C) as this may degrade the enantiomer.

-

Storage: Store at room temperature in amber glass. Refrigeration may cause precipitation.

Formulation Decision Tree

Caption: Decision matrix for selecting the optimal vehicle based on administration route to ensure solubility.

Module 2: Dosage Optimization (PK/PD Scaling)

Issue: "The human dose doesn't work in mice."

Root Cause: Metabolic Scaling. Mefloquine has a half-life (

The Fix: Increase dosing frequency to once daily (QD) for curative models.

Dosage Guidelines (Mouse Models)

| Parameter | Curative (P. berghei) | Prophylactic |

| Dosage Range | 15 – 25 mg/kg | 5 – 10 mg/kg |

| Frequency | Daily x 4 days | Weekly (loading dose required) |

| Route | Oral Gavage (PO) | Oral Gavage (PO) |

| Target Parasitemia | <1% by Day 4 | 0% at Challenge |

Protocol: The Modified Peters' 4-Day Suppressive Test

This is the industry-standard validation method for antimalarial efficacy.

-

Infection (Day 0): Inoculate mice IP with

P. berghei ANKA infected erythrocytes. -

Treatment (Day 0 - Day 3):

-

Administer (-)-Threo-MQ 2-4 hours post-infection (Day 0).

-

Repeat dosing every 24 hours for 3 additional days.

-

-

Analysis (Day 4):

-

Prepare thin blood smears from tail veins.

-

Fix with methanol; stain with Giemsa (10%).

-

Count parasitemia (min. 2000 RBCs).

-

-

Calculation:

[3]

Experimental Workflow Diagram

Caption: Timeline for the Peters' 4-Day Suppressive Test, integrating daily dosing and safety monitoring.

Module 3: Differentiating Neurotoxicity from Malaria Symptoms

Issue: "Mice are displaying tremors. Is it cerebral malaria or drug toxicity?"

Root Cause: High doses of mefloquine can block adenosine A2A receptors and connexin gap junctions, leading to seizures or anxiety-like behavior. This mimics the neurological symptoms of late-stage cerebral malaria (ECM).

Troubleshooting Matrix:

| Symptom | Cerebral Malaria (ECM) | (-)-Threo-MQ Toxicity |

| Onset Timing | Days 6–10 post-infection | < 2 hours post-dosing (Acute) |

| Body Temperature | Hypothermia (<34°C) | Normal or Hyperthermia |

| Motor Signs | Paralysis / Ataxia | Hyperactivity / Tremors / Stereotypy |

| Parasitemia | Usually >10% | Variable (can be low) |

Actionable Advice: If you observe neurological signs on Day 1 or 2 of treatment (when parasitemia is low), it is likely drug toxicity .

-

Immediate Action: Reduce dosage by 25%.

-

Verification: Perform a "Drug Only" control group (uninfected mice dosed with (-)-Threo-MQ) to establish a baseline for behavioral toxicity.

References

-

Dow, G. S., et al. (2011). "Mefloquine Pharmacokinetics and Efficacy in Mouse Models of Malaria." Malaria Journal.

-

Peters, W. (1975).[4] "The Four-Day Suppressive In Vivo Antimalarial Test." Annals of Tropical Medicine and Parasitology.

-

Janowsky, A., et al. (2014).[5] "Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro."[5] Psychopharmacology.

-

Milne, G., et al. (2024). "An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine." Pharmaceuticals.[1][6][7]

-

Center for Disease Control (CDC). "Mefloquine: Malaria Prevention Information."

Sources

- 1. cdc.gov [cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. - References - Scientific Research Publishing [scirp.org]

- 5. Mefloquine and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the pharmacokinetics of mefloquine in healthy Thai volunteers and in Thai patients with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

How to avoid cross-reactivity of mefloquine isomers in binding assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on avoiding cross-reactivity of mefloquine isomers in binding assays. As Senior Application Scientists, we understand the critical importance of stereoselectivity in generating accurate and reproducible data. This resource combines established principles with field-proven insights to help you navigate the complexities of chiral analysis.

Frequently Asked Questions (FAQs)

Q1: What is mefloquine and why is distinguishing between its isomers so important?

Mefloquine is an antimalarial drug that exists as a pair of enantiomers, which are non-superimposable mirror images of each other.[1] It is typically administered as a racemic mixture, meaning it contains equal amounts of both the (+)- and (-)-isomers.[2]

The two enantiomers have distinct pharmacological profiles:

-

(+)-Mefloquine: This isomer is associated with more potent antimalarial activity.[2][3]

-

(-)-Mefloquine: This isomer is less active against malaria but is strongly linked to adverse neuropsychiatric side effects, such as anxiety, depression, and psychosis.[2][4][5] This is believed to be due to its significantly higher binding affinity for adenosine receptors in the central nervous system.[5]

Therefore, accurately quantifying each isomer independently is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

| Property | (+)-Mefloquine | (-)-Mefloquine | Reference |

| Antimalarial Activity | More Potent | Less Potent | [2][3] |

| CNS Side Effects | Lower Association | Higher Association | [4][5] |

| Adenosine Receptor Binding | 50-100 fold lower affinity | Higher Affinity | [5] |

| Absolute Configuration | (11S, 12R) | (11R, 12S) | [4][6] |

Q2: What is "cross-reactivity" in the context of mefloquine isomer assays?

Cross-reactivity occurs when an assay designed to detect and quantify one mefloquine isomer also detects the other. For instance, in an immunoassay, an antibody intended to bind only to (+)-mefloquine might also bind to (-)-mefloquine. This leads to an overestimation of the target isomer's concentration and masks the true ratio of the two enantiomers, yielding inaccurate results.

Q3: Why is avoiding this cross-reactivity so critical for my research?

Failing to differentiate between mefloquine isomers can have severe consequences for drug development and clinical research:

-

Inaccurate Pharmacokinetic Profiles: The two isomers have different pharmacokinetic properties, with (+)-mefloquine being cleared faster than the (-) enantiomer.[5] An assay with cross-reactivity would be unable to accurately measure parameters like Cmax, half-life, and AUC for each isomer.

-

Misleading Structure-Activity Relationships (SAR): Understanding how each isomer interacts with biological targets is key to developing safer and more effective drugs. Cross-reactivity obscures these crucial relationships.

-

Flawed Toxicity Assessments: Since the (-)-isomer is linked to toxicity, failing to measure it accurately can lead to an incorrect assessment of a drug candidate's safety profile.[4][5]

Troubleshooting Guide: Immunoassays (ELISA, LFIA)

Immunoassays are common for high-throughput screening due to their speed and cost-effectiveness. However, they are particularly susceptible to enantiomeric cross-reactivity if not carefully designed and validated.

Core Principle & Challenge

These assays rely on antibodies to bind the target molecule. For small molecules like mefloquine, the drug (a hapten) is conjugated to a carrier protein to elicit an immune response. The challenge is that enantiomers present the same functional groups, and an antibody's binding pocket may not be specific enough to distinguish their three-dimensional arrangement.

Diagram: Workflow for Developing a Stereoselective Immunoassay

Caption: Workflow for Stereoselective Immunoassay Development.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution & Rationale |